Methyl 3-bromo-4-chlorobenzoate

Physicochemical characterization Process chemistry Safety classification

Methyl 3-bromo-4-chlorobenzoate (CAS 107947-17-1) is a dihalogenated benzoate ester (C₈H₆BrClO₂, MW 249.49) that serves as a versatile aryl halide intermediate in palladium-catalyzed cross-coupling reactions, particularly Suzuki–Miyaura couplings. The compound features a methyl ester at C1, bromine at C3, and chlorine at C4, with a predicted boiling point of 279.5 ± 20.0 °C, density of 1.604 g/cm³, flash point of 122.9 °C, and an ACD/LogP of 3.35.

Molecular Formula C8H6BrClO2
Molecular Weight 249.49 g/mol
CAS No. 107947-17-1
Cat. No. B174562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-bromo-4-chlorobenzoate
CAS107947-17-1
Molecular FormulaC8H6BrClO2
Molecular Weight249.49 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(C=C1)Cl)Br
InChIInChI=1S/C8H6BrClO2/c1-12-8(11)5-2-3-7(10)6(9)4-5/h2-4H,1H3
InChIKeyCLRJXWANIVYEHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-Bromo-4-Chlorobenzoate CAS 107947-17-1: Core Identity and Procurement-Relevant Properties


Methyl 3-bromo-4-chlorobenzoate (CAS 107947-17-1) is a dihalogenated benzoate ester (C₈H₆BrClO₂, MW 249.49) that serves as a versatile aryl halide intermediate in palladium-catalyzed cross-coupling reactions, particularly Suzuki–Miyaura couplings [1]. The compound features a methyl ester at C1, bromine at C3, and chlorine at C4, with a predicted boiling point of 279.5 ± 20.0 °C, density of 1.604 g/cm³, flash point of 122.9 °C, and an ACD/LogP of 3.35 . It is commercially available at purities of 95–98% from multiple suppliers, with storage recommended at room temperature in sealed, dry conditions .

Why In-Class Halogenated Benzoate Esters Cannot Simply Replace Methyl 3-Bromo-4-Chlorobenzoate


Substitution at the 3- and 4-positions with bromine and chlorine respectively creates a unique orthogonal reactivity profile—C–Br is significantly more reactive than C–Cl in oxidative addition to Pd(0), enabling stepwise chemoselective functionalization that mono-halogenated or regioisomeric analogs cannot replicate [1]. The 3-bromo-4-chloro pattern also yields distinct physicochemical properties: compared to its 4-bromo-3-chloro regioisomer (CAS 117738-74-6), the target compound exhibits a boiling point approximately 29 °C lower (280 °C vs. 309 °C) and a flash point approximately 18 °C lower (123 °C vs. 141 °C), differences that directly impact distillation-based purification and safety classification during scale-up . Meanwhile, mono-halogenated analogs such as methyl 3-chlorobenzoate (BP 231 °C, LogP ~2.4) or methyl 4-bromobenzoate (BP 262 °C, MP 77–81 °C) lack the second halogen handle entirely, precluding sequential coupling strategies .

Quantitative Comparative Evidence for Methyl 3-Bromo-4-Chlorobenzoate Versus Closest Analogs


Boiling Point and Flash Point Depression Relative to Regioisomer Methyl 4-Bromo-3-Chlorobenzoate

Methyl 3-bromo-4-chlorobenzoate (target) exhibits a boiling point of 279.5–280 °C at 760 mmHg, which is approximately 29 °C lower than its regioisomer methyl 4-bromo-3-chlorobenzoate (BP 309.1 °C) . The flash point of the target compound (122.9–123 °C) is also approximately 18 °C lower than that of the regioisomer (140.7 °C) . These differences arise from the altered dipole moment and molecular packing associated with the 3-Br/4-Cl substitution pattern versus 4-Br/3-Cl .

Physicochemical characterization Process chemistry Safety classification

Chemoselective Suzuki–Miyaura Coupling: Established C–Br > C–Cl Reactivity Hierarchy Enables Sequential Functionalization

In palladium-catalyzed Suzuki–Miyaura cross-coupling of polyhalogenated arenes, the oxidative addition reactivity order is firmly established as C–Br > C–Cl > C–OTf [1]. This means that in methyl 3-bromo-4-chlorobenzoate, the C3–Br bond undergoes selective coupling first, while the C4–Cl bond remains intact for a subsequent second coupling step. Sequential double functionalization of bromochloroaryl substrates has been demonstrated with a Pd(OAc)₂/SelectPhos catalyst system at loadings as low as 0.02 mol% Pd [1]. In contrast, mono-halogenated analogs (e.g., methyl 4-chlorobenzoate or methyl 3-bromobenzoate) offer only a single coupling site, and the 4-bromo-3-chloro regioisomer has the reactive bromine at the para position, which alters steric and electronic coupling outcomes versus a meta-bromo substrate [2].

Cross-coupling Chemoselectivity Polyfunctional arene synthesis

LogP and Lipophilicity Differentiation from Mono-Halogenated and Dichloro Analogs

Methyl 3-bromo-4-chlorobenzoate has an ACD/LogP of 3.35 (XLogP 3.1) [1], which is significantly higher than that of methyl 4-chlorobenzoate (LogP 2.76–2.87) , methyl 3-chlorobenzoate (LogP ~2.4), and the dichloro analog methyl 3,4-dichlorobenzoate (predicted LogP ~2.8). The bromine atom contributes approximately +0.5 to +0.7 log units relative to a chlorine substituent at the same position, consistent with the Hansch π parameter for Br (+0.86) versus Cl (+0.71) [2]. This enhanced lipophilicity may influence the membrane permeability of downstream drug candidates when this building block is incorporated into bioactive scaffolds.

Lipophilicity LogP ADME prediction Solubility

Purity Specification Benchmarking Across Commercial Suppliers

Commercially available methyl 3-bromo-4-chlorobenzoate is routinely supplied at 98% purity (Sigma-Aldrich/Ambeed, Bidepharm) or 95% minimum (AKSci) , with analytical certificates including NMR, HPLC, and GC data available from major suppliers . This is comparable to the purity levels offered for methyl 4-bromo-3-chlorobenzoate (≥96.0% GC, TCI) and methyl 4-bromobenzoate (>99% GC) , indicating that the target compound is not disadvantaged in commercial quality. However, the availability of 98% purity with full characterization from multiple independent suppliers provides procurement flexibility and competitive pricing.

Quality control Purity specification Procurement Batch consistency

Physical Form and Handling: Solid State at Ambient Temperature with Defined Storage Stability

Methyl 3-bromo-4-chlorobenzoate is a solid at room temperature , distinguishing it from methyl 3-chlorobenzoate, which is a liquid (MP 21 °C) , and from methyl 4-chlorobenzoate (MP 42–44 °C) . The solid physical form of the target compound simplifies weighing, transfer, and containment in laboratory and pilot-scale operations. It is stored sealed in dry conditions at room temperature, with no special cold-chain requirements , whereas the liquid mono-chloro analog requires different handling protocols and poses higher spill risk.

Handling Storage stability Physical form Process safety

Optimal Application Scenarios for Methyl 3-Bromo-4-Chlorobenzoate (CAS 107947-17-1) Based on Quantified Differentiation Evidence


Iterative Suzuki–Miyaura Synthesis of Unsymmetrical Biaryl and Terphenyl Scaffolds

The established C–Br > C–Cl reactivity hierarchy in Pd-catalyzed cross-coupling [1] makes methyl 3-bromo-4-chlorobenzoate the preferred building block for constructing unsymmetrical polyaromatic architectures. In practice, the C3–Br undergoes the first Suzuki coupling with (hetero)aryl boronic acid A under mild conditions (Pd(OAc)₂/SelectPhos, 0.02–5 mol% Pd), while the C4–Cl remains intact. A subsequent second coupling with boronic acid B, under more forcing conditions or with a different ligand system, installs the second aryl group. This sequential one-pot strategy has been demonstrated for bromochloroaryl triflate substrates, producing terphenyl derivatives in high yield and selectivity [1]. Mono-halogenated analogs (methyl 3-chlorobenzoate, methyl 4-bromobenzoate) cannot support this two-step sequence, and the 4-bromo-3-chloro regioisomer places the reactive bromine at the para position, which may lead to different regiochemical outcomes in sterically sensitive couplings.

Medicinal Chemistry Building Block Selection Guided by LogP Tuning

For medicinal chemistry programs where fine-tuning lipophilicity is critical to achieving favorable ADME properties, methyl 3-bromo-4-chlorobenzoate offers a LogP of 3.35 , approximately +0.5 to +0.9 log units higher than mono-chloro analogs and +0.3 to +0.5 units higher than the 3,4-dichloro analog. This intermediate lipophilicity position—between dichloro (~2.8) and dibromo (~3.9 predicted)—allows medicinal chemists to modulate the LogP of final drug candidates without resorting to fully brominated building blocks, which may introduce excessive lipophilicity and toxicity risks. When incorporated as the eastern or western fragment of a biaryl pharmacophore, the Br/Cl pattern provides a balanced hydrophobic contribution while retaining the chlorine as a metabolically stable substituent.

Process Chemistry Scale-Up Where Lower Boiling Point Reduces Distillation Costs

During process development and scale-up, the boiling point of methyl 3-bromo-4-chlorobenzoate (279.5 °C) is approximately 29 °C lower than that of its 4-bromo-3-chloro regioisomer (309.1 °C) . For vacuum distillation purification at pilot or production scale, this 29 °C difference translates to lower energy consumption, reduced thermal degradation of the product, and compatibility with standard industrial distillation equipment rated for lower temperature ranges. The lower flash point (122.9 °C vs. 140.7 °C) must be accounted for in process hazard analysis, but the net operational advantage favors the target compound when distillation is the intended purification method.

Automated Parallel Synthesis and High-Throughput Experimentation Platforms

The solid physical form of methyl 3-bromo-4-chlorobenzoate at ambient temperature makes it directly compatible with automated solid-dispensing systems used in high-throughput experimentation (HTE) and parallel synthesis. Unlike liquid mono-chloro analogs (e.g., methyl 3-chlorobenzoate, MP 21 °C ), the solid target compound can be accurately weighed by automated powder dispensers without the need for solution preparation, which would require solvent compatibility checks and introduce concentration uncertainty. The dual-halogen orthogonal reactivity further enables HTE exploration of diverse biaryl chemical space through iterative coupling in 96-well plate formats.

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